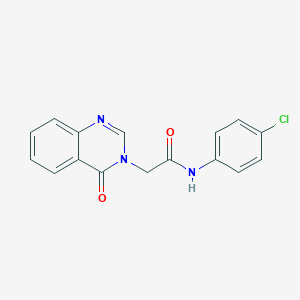
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the quinazoline family of compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- is not fully understood. However, some studies have suggested that this compound may exert its effects by inhibiting certain enzymes or proteins that are involved in various cellular processes. For example, some studies have shown that this compound may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- has been shown to have various biochemical and physiological effects. Some studies have shown that this compound may induce cell cycle arrest and apoptosis in cancer cells. Other studies have suggested that this compound may have anti-inflammatory effects by inhibiting the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo-. One of the major areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Furthermore, studies are needed to investigate the potential side effects and toxicity of this compound. Finally, more research is needed to explore the potential of this compound as a drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base to yield the desired product. Other methods include the reaction of 4-chlorobenzoyl isocyanate with 2-aminobenzamide and the reaction of 4-chlorobenzaldehyde with anthranilic acid followed by cyclization.
Wissenschaftliche Forschungsanwendungen
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. Some studies have shown that this compound has anticancer, anti-inflammatory, and antiviral properties.
Eigenschaften
CAS-Nummer |
108086-47-1 |
|---|---|
Produktname |
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- |
Molekularformel |
C16H12ClN3O2 |
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21) |
InChI-Schlüssel |
IMEILJCOTBAOGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Andere CAS-Nummern |
108086-47-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



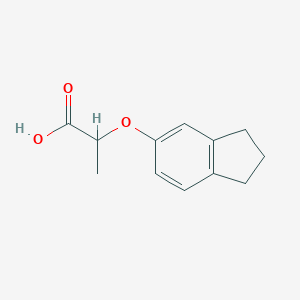
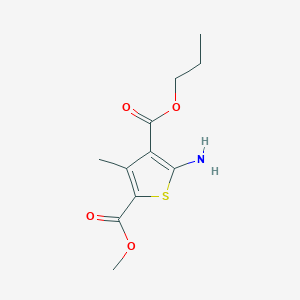
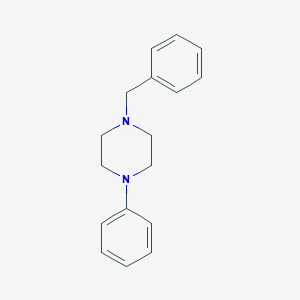
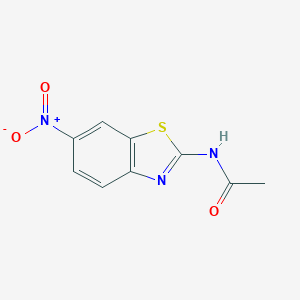
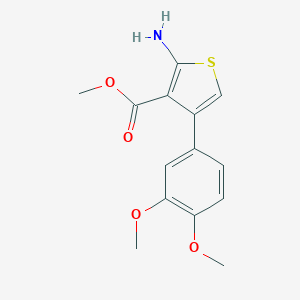
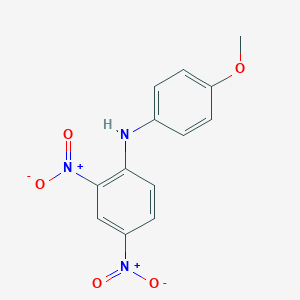
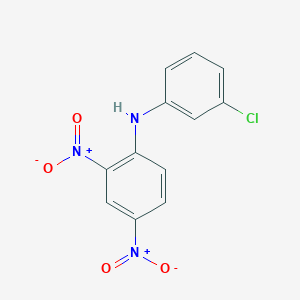
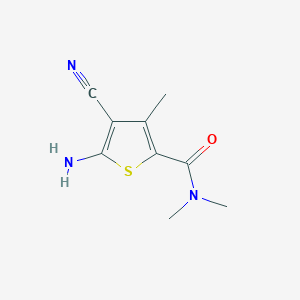
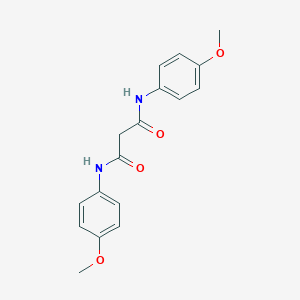

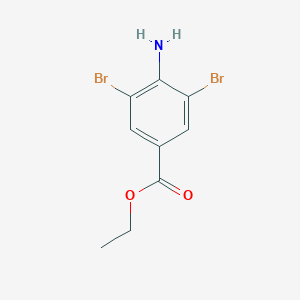

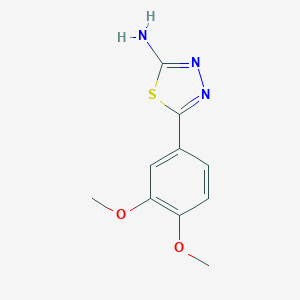
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)